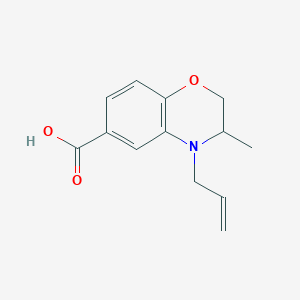
2,5-二甲基-1,3-苯并噁唑-7-甲酸甲酯
描述
Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate is a chemical compound with the molecular formula C11H11NO3. It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings. This compound is known for its applications in various fields, including medicinal chemistry and material science .
科学研究应用
Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate has several scientific research applications, including:
作用机制
Target of Action
Benzoxazole derivatives have been reported to display antifungal activity .
Mode of Action
It is known that benzoxazole derivatives can interact with fungal cells, potentially disrupting their growth and reproduction .
Biochemical Pathways
It is known that benzoxazole derivatives can interfere with the biochemical processes of fungal cells .
Result of Action
It is known that benzoxazole derivatives can exhibit antifungal activity .
生化分析
Biochemical Properties
Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with HIV-reverse transcriptase inhibitor L-696,299 during synthesis . The nature of these interactions often involves condensation reactions with aromatic aldehydes having acidic protons . These interactions highlight the compound’s potential in medicinal chemistry and drug development.
Cellular Effects
Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that are crucial for cell growth and differentiation. Additionally, it may alter gene expression patterns, leading to changes in cellular behavior and metabolism .
Molecular Mechanism
The molecular mechanism of Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been used in the synthesis of bis-styryl dyes, indicating its role in enzyme-mediated reactions . These binding interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives, including Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate, exhibit stability under specific conditions, but their activity may decrease over prolonged periods . This temporal aspect is essential for understanding the compound’s efficacy in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or antifungal activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Threshold effects and toxicity profiles are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These metabolic pathways can influence the compound’s bioavailability and efficacy. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, making it crucial to study these aspects for effective drug delivery and targeting .
Subcellular Localization
Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative. One common method includes the reaction of 2-aminophenol with methyl 2,5-dimethylbenzoate in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions: Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives.
相似化合物的比较
2-Methylbenzoxazole: A simpler derivative with similar structural features but lacking the carboxylate group.
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid: Another derivative with an oxo group at the 2-position.
Uniqueness: Methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
methyl 2,5-dimethyl-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-4-8(11(13)14-3)10-9(5-6)12-7(2)15-10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSJCIPIBSXOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255984 | |
| Record name | Methyl 2,5-dimethyl-7-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-61-5 | |
| Record name | Methyl 2,5-dimethyl-7-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,5-dimethyl-7-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392638.png)
![(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine](/img/structure/B1392640.png)


![8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1392644.png)
![{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392649.png)
![3-[2-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1392650.png)


![tert-Butyl (2-{[2-amino-4-(morpholin-4-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1392655.png)
![[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B1392657.png)
![{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392658.png)

![[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid](/img/structure/B1392660.png)
